2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-14-7-6-12(19)8-13(14)21-15(25)9-27-17-23-22-16(24(17)20)10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQNTPWTOASLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s likely that the compound interacts with its targets by binding to specific sites, leading to changes in the targets’ function.
Biochemical Pathways
Based on the structure of the compound, it may be involved in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys. The bioavailability of the compound would depend on these factors.
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a member of the triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.86 g/mol. The structure features a triazole ring with an amino group, a chlorophenyl moiety, and a thioacetamide functional group.
Biological Activities
-
Antimicrobial Activity :
- Triazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to this triazole exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- A study found that derivatives with a similar structure demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against resistant strains .
- Antifungal Properties :
-
Anticancer Potential :
- Some studies have explored the anticancer properties of triazole derivatives. The presence of electron-donating groups in the phenyl rings has been correlated with enhanced anticancer activity .
- In vitro studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells .
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties . Studies have shown that compounds containing the triazole moiety exhibit activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Case Study: Antibacterial Efficacy
In a study conducted by Hassan et al., several triazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics such as gentamicin .
Antifungal Properties
The antifungal potential of triazoles is well-documented. This compound may act similarly to other triazole derivatives that inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi . The ability to disrupt fungal cell membrane integrity makes these compounds valuable in treating fungal infections.
Neuroprotective Effects
Recent research has highlighted the neuroprotective capabilities of triazoles. Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis . These findings suggest potential applications in neurodegenerative diseases.
Agrochemical Applications
The versatility of 1,2,4-triazoles extends beyond medicinal chemistry into agrochemicals . Their application as fungicides is notable due to their effectiveness against plant pathogens.
Case Study: Agricultural Use
Research has shown that triazole-based compounds can effectively control fungal diseases in crops, thus improving yield and quality. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance fungicidal activity against specific pathogens .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions focusing on triazole ring formation and sulfanyl-acetamide coupling. Key steps include:
- Triazole Core Synthesis : React 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the sulfanyl-acetamide intermediate .
- Final Coupling : Attach the intermediate to the 5-chloro-2-methoxyphenylamine moiety via nucleophilic substitution or amide bond formation. Solvents like dioxane or ethanol are preferred for recrystallization to enhance purity .
- Optimization Tip : Use dropwise addition of reagents and controlled temperatures (20–25°C) to minimize side reactions .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
A combination of methods ensures accurate characterization:
- X-ray Crystallography : Resolves 3D molecular conformation and confirms substituent positions on the triazole ring .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for chlorophenyl groups) and methoxy protons (δ ~3.8 ppm) .
- 2D NMR (COSY, HSQC) : Validates connectivity between the triazole and acetamide groups.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms .
Advanced: How can computational chemistry optimize synthesis and activity prediction?
Answer:
Computational tools streamline reaction design and SAR analysis:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions between the triazole core and active sites .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, guiding derivatization (e.g., adding polar groups to the methoxyphenyl moiety) .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
Contradictions often arise from assay conditions or compound purity:
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Curves : Perform IC₅₀ comparisons across studies to identify outlier protocols .
Advanced: What structural features drive its biological activity?
Answer:
Key pharmacophores and substituent effects include:
- Triazole Ring : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., cyclooxygenase) .
- 4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability .
- 5-Chloro-2-Methoxyphenyl : The methoxy group improves solubility, while chlorine increases target affinity .
- SAR Studies : Modifying the sulfanyl linker to sulfonyl reduces activity, highlighting the importance of sulfur electronegativity .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Derivatization : Introduce phosphate or amino acid esters at the acetamide group for pH-dependent release .
- Micellar Formulations : Encapsulate the compound in poloxamers for sustained release .
Advanced: How to validate target engagement in biological systems?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity .
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement in live cells by monitoring protein stability shifts .
Basic: How to assess chemical stability under varying conditions?
Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC .
- Oxidative Stress : Treat with 3% H₂O₂; track sulfoxide formation by LC-MS .
- Photostability : Use ICH guidelines (e.g., 1.2 million lux-hours) to evaluate UV-induced degradation .
Advanced: How to scale synthesis without compromising yield?
Answer:
Advanced: How to interpret conflicting cytotoxicity data across studies?
Answer:
- Meta-Analysis : Normalize data to controls (e.g., staurosporine as a positive control) and account for cell doubling times .
- Mechanistic Studies : Perform transcriptomics to identify off-target effects masking primary activity .
- Synergy Testing : Evaluate combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
